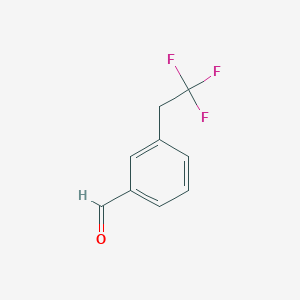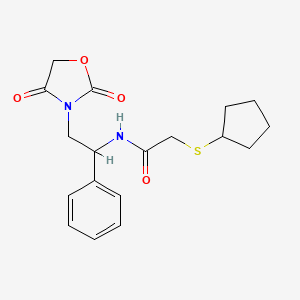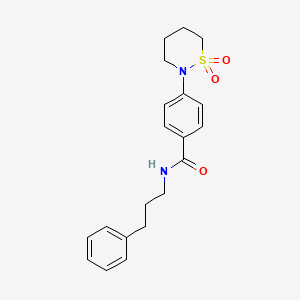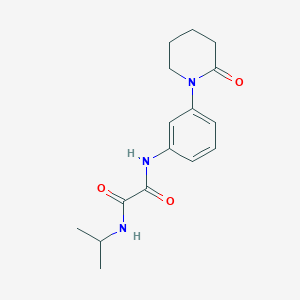
3-(2,2,2-Trifluoroethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound with the formula C9H7F3O and a molecular weight of 188.15 g/mol . It belongs to the categories of aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of 3-(2,2,2-Trifluoroethyl)benzaldehyde consists of a benzene ring attached to an aldehyde group and a 2,2,2-trifluoroethyl group .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethyl)benzaldehyde is a compound with a molecular weight of 188.15 g/mol . It should be stored in a dry, sealed place .Applications De Recherche Scientifique
Catalytic Properties and Organic Synthesis
Improved Synthesis and Catalytic Properties of Metal-Organic Frameworks : The study by Schlichte, Kratzke, and Kaskel (2004) discusses the catalytic properties of metal-organic frameworks, specifically Cu3(BTC)2, and its applications in the chemisorption and activation of benzaldehyde for liquid phase cyanosilylation, achieving high selectivity and reasonable yield. This research underlines the potential of using metal-organic frameworks in catalyzing reactions involving benzaldehyde derivatives (Schlichte, Kratzke, & Kaskel, 2004).
Synthesis of Labeled Benzaldehydes : Boga, Alhassan, and Hesk (2014) reported a synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation, highlighting the role of benzaldehyde derivatives in the synthesis of natural products and pharmaceutical drugs. This method represents a versatile route to functionalized formyl-deuterated benzaldehydes (Boga, Alhassan, & Hesk, 2014).
Oxidation and Conversion Processes
Selective Oxidation of Benzyl Alcohol to Benzaldehyde : Sharma, Soni, and Dalai (2012) focused on the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. Their findings emphasize benzaldehyde's significance in various industries and demonstrate the enhanced catalytic properties for efficient conversion processes (Sharma, Soni, & Dalai, 2012).
Nanoparticles as Catalysts for Benzaldehyde Production : Iraqui, Kashyap, and Rashid (2020) explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. Their study contributes to the development of environmentally friendly and efficient methods for benzaldehyde production, emphasizing the role of nanotechnology in organic synthesis (Iraqui, Kashyap, & Rashid, 2020).
Bioproduction and Polymerization
Bioproduction of Benzaldehyde : Craig and Daugulis (2013) researched the enhanced bioproduction of benzaldehyde by Pichia pastoris in a two-phase partitioning bioreactor. This work demonstrates the potential of biotechnological approaches in producing benzaldehyde, which is widely used in the flavor industry, through microbial biotransformation, offering a sustainable alternative to chemical synthesis (Craig & Daugulis, 2013).
Polymerization of Benzaldehyde Derivatives : Hashidzume, Tsuchiya, Morishima, and Kamachi (2000) investigated the polymerizability of benzaldehyde formaldehyde azine, a new monomer with CN bonds. Their study on the synthesis and structural analysis of resulting polymers highlights the application of benzaldehyde derivatives in creating novel polymeric materials with potential use in various industrial applications (Hashidzume et al., 2000).
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUXZCYXCQPRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)
![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)
methyl]morpholine](/img/structure/B2675702.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)
![7-[(E)-but-2-enyl]-8-decylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2675707.png)
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)
![8-Cinnamoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675714.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2675718.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2675719.png)